molecular formula C10H11NO4 B1597809 3-Ethoxy-2-hydroxy-beta-nitrostyrene CAS No. 206559-62-8

3-Ethoxy-2-hydroxy-beta-nitrostyrene

Cat. No. B1597809
M. Wt: 209.2 g/mol
InChI Key: IYDHELOQZJRCML-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxy-beta-nitrostyrene is a biochemical used for proteomics research . It is a derivative of beta-Nitrostyrene, an aromatic compound and a nitroalkene used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene .


Molecular Structure Analysis

The molecular formula of 3-Ethoxy-2-hydroxy-beta-nitrostyrene is C10H11NO4, and its molecular weight is 209.2 g/mol .

Scientific Research Applications

Alkynylation and Cyanation of Alkenes

3-Ethoxy-2-hydroxy-beta-nitrostyrene derivatives have been utilized as scaffolds for the synthesis of α,β-difunctionalized alkenes. The introduction of various nucleophiles through Michael addition reactions enables the synthesis of β-substituted nitroethane derivatives. This study highlights the challenges in obtaining double bonds due to steric repulsion and presents successful methods to overcome these issues, leading to the efficient production of functionalized enynes and acrylonitriles (Asahara et al., 2018).

Chemical Transformations Under Specific Conditions

Another investigation focused on the transformation of β-nitrostyrene using acetyl chloride in the presence of various metal chlorides. This study found that while only hydroxymic or hydroxamic acid derivatives are typically produced, the use of ferric chloride can yield 3-chloro 2-indolinone and its 5-acetyl derivative, suggesting a unique pathway influenced by the type of metal chloride used (Guillaumel et al., 1980).

Radical Reactions for Alkene Synthesis

Reactions involving (E)-β-nitrostyrenes with triethylaluminum and alkyl iodide, in the presence of benzoyl peroxide, have been shown to efficiently produce different (E)-alkenes. This method provides a novel synthesis approach, demonstrating the potential of β-nitrostyrene derivatives in the preparation of various alkenes with high yields (Liu et al., 2001).

Surface Modification and Hydrophilicity

Research has also explored the spontaneous formation of hydrophilic surfaces by segregation of block copolymers with water-soluble blocks, where derivatives of 3-Ethoxy-2-hydroxy-beta-nitrostyrene play a role in altering surface properties. This study opens avenues for the development of new materials with tailored surface characteristics for various applications (Yokoyama et al., 2005).

properties

IUPAC Name

2-ethoxy-6-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-9-5-3-4-8(10(9)12)6-7-11(13)14/h3-7,12H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDHELOQZJRCML-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-hydroxy-beta-nitrostyrene

CAS RN

206559-62-8
Record name 206559-62-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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